Cyanamide-15N2

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

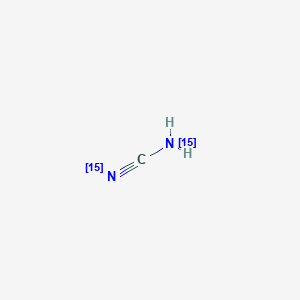

CH2N2 |

|---|---|

分子量 |

44.027 g/mol |

IUPAC名 |

(15N)azanylformonitrile |

InChI |

InChI=1S/CH2N2/c2-1-3/h2H2/i2+1,3+1 |

InChIキー |

XZMCDFZZKTWFGF-SUEIGJEOSA-N |

異性体SMILES |

C(#[15N])[15NH2] |

正規SMILES |

C(#N)N |

製品の起源 |

United States |

Foundational & Exploratory

Cyanamide-15N2 chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanamide (B42294) (CH₂N₂), a molecule of significant interest in various scientific domains, serves as a versatile building block in organic synthesis and plays a crucial role in agricultural and pharmaceutical industries.[1] The isotopically labeled form, Cyanamide-15N2 ([¹⁵NH₂]C≡¹⁵N), where both nitrogen atoms are the heavy isotope ¹⁵N, is an invaluable tool for mechanistic studies, metabolic tracing, and advanced analytical applications. This technical guide provides an in-depth overview of the chemical properties, structure, and experimental methodologies related to this compound, with a focus on its application in studying enzyme inhibition pathways.

Chemical Properties and Structure

This compound is a white, crystalline solid that is highly soluble in water and polar organic solvents.[1][2] The molecule exists in two tautomeric forms, with the N≡C–NH₂ form being the dominant species over the carbodiimide (B86325) form (HN=C=NH). The presence of the ¹⁵N isotope does not significantly alter the chemical reactivity but provides a distinct spectroscopic signature, making it ideal for tracer studies.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | H₂¹⁵N₂C | [2] |

| Molecular Weight | 44.03 g/mol | [2] |

| Isotopic Purity | Typically ≥98 atom % ¹⁵N | [2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 44 °C (decomposes) | |

| Boiling Point | 260 °C (decomposes) | |

| Solubility | Highly soluble in water (85 g/100 mL at 25°C) | |

| SMILES String | [15NH2]C#[15N] | [2] |

| InChI Key | XZMCDFZZKTWFGF-SUEIGJEOSA-N | [2] |

Table 2: Structural Parameters of Cyanamide

Note: Data is for the non-isotopically labeled cyanamide, but is expected to be very similar for this compound.

| Parameter | Value | Reference(s) |

| Bond Length C≡N | 1.159 Å | [3] |

| Bond Length C-N | 1.347 Å | |

| Bond Length N-H | 1.006 Å | |

| Bond Angle N-C-N | 178.2° | [4] |

| Bond Angle H-N-H | 112.7° | |

| Bond Angle C-N-H | 114.0° |

Spectroscopic Data

The introduction of ¹⁵N nuclei significantly impacts the spectroscopic properties of cyanamide, providing a powerful tool for its identification and for studying its interactions.

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features | Reference(s) |

| ¹⁵N NMR | Two distinct signals are expected for the amino and cyano nitrogens. The chemical shifts are sensitive to the electronic environment. Estimated shifts relative to liquid NH₃ are in the range of 0-90 ppm for the amino group and 225-240 ppm for the nitrile group. | [5][6] |

| Infrared (IR) Spectroscopy | The C≡N stretching vibration is a strong absorption, typically found in the 2260 - 2220 cm⁻¹ region. The N-H stretching of the primary amine appears around 3500 - 3300 cm⁻¹. | [7][8] |

| Mass Spectrometry (EI) | The molecular ion peak will be observed at m/z = 44. Fragmentation patterns will show characteristic losses of ¹⁵NH₂ and other fragments, allowing for structural elucidation. | [1][9] |

| Rotational Spectroscopy | Rotational constants for H₂¹⁵NCN and H₂NC¹⁵N have been determined, allowing for precise structural analysis in the gas phase. | [10] |

Experimental Protocols

Synthesis of this compound

While numerous methods exist for the synthesis of cyanamides, a common approach for isotopic labeling involves the use of ¹⁵N-labeled ammonia. The following is a generalized protocol adapted from established synthetic routes.[11]

Reaction Scheme:

CaC₂ + ¹⁵N₂ → Ca¹⁵N₂C + C

Ca¹⁵N₂C + 2 H₂O → H₂¹⁵NC≡¹⁵N + Ca(OH)₂

Materials:

-

Calcium Carbide (CaC₂)

-

¹⁵N₂ gas (isotopic purity ≥98%)

-

Anhydrous, inert solvent (e.g., dioxane)

-

Water (H₂O)

-

Carbon Dioxide (CO₂) (for neutralization)

-

Standard laboratory glassware and high-temperature furnace

Procedure:

-

Synthesis of Calcium Cyanamide-¹⁵N₂: Place calcium carbide in a high-temperature reaction vessel. Heat the vessel to approximately 1100 °C under a stream of ¹⁵N₂ gas. The nitrogen will react with the calcium carbide to form calcium cyanamide-¹⁵N₂.

-

Hydrolysis to Cyanamide-¹⁵N₂: Carefully add the resulting calcium cyanamide-¹⁵N₂ to water in a well-ventilated fume hood. The calcium cyanamide will react with water to produce Cyanamide-¹⁵N₂ and calcium hydroxide.

-

Neutralization and Extraction: Neutralize the reaction mixture with a stream of carbon dioxide to precipitate the calcium as calcium carbonate.

-

Purification: Filter the mixture to remove the solid precipitate. The aqueous solution containing Cyanamide-¹⁵N₂ can be used directly or the cyanamide can be extracted into an organic solvent and purified by crystallization or chromatography.

A visual representation of a generalized synthetic workflow is provided below.

References

- 1. Direct quantitative determination of cyanamide by stable isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 氰胺-15N2 溶液 50 wt. % in H2O, 98 atom % 15N | Sigma-Aldrich [sigmaaldrich.com]

- 3. CCCBDB Experimental bond lengths 3 [cccbdb.nist.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 6. 15N - NMR Chemical Shifts of Major Chemical Families | NIST [nist.gov]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyanamide [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Purification of Cyanamide-¹⁵N₂: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and purification of doubly labeled Cyanamide-¹⁵N₂ (H₂¹⁵NC¹⁵N), a critical tool for tracing nitrogen metabolism in various biological systems. The methodologies outlined below are compiled from established chemical principles and adapted for a laboratory setting, emphasizing safety and purity for research applications.

Synthesis of Cyanamide-¹⁵N₂

The synthesis of Cyanamide-¹⁵N₂ can be achieved through several routes. Here, we present a method adapted from classical cyanamide (B42294) synthesis, utilizing readily available isotopically labeled starting materials. The described method is based on the reaction of ¹⁵N-labeled ammonia (B1221849) with a cyanogen (B1215507) halide.

Synthesis from ¹⁵N-Ammonia and Cyanogen Bromide

This method involves the in-situ generation of ¹⁵N-ammonia from a salt like ¹⁵NH₄Cl, which then reacts with cyanogen bromide.

Experimental Protocol:

-

Preparation of ¹⁵N-Ammonia Solution: In a well-ventilated fume hood, dissolve a stoichiometric amount of ¹⁵NH₄Cl (isotopic purity ≥98%) in a minimal amount of distilled water. To this solution, carefully add a strong base (e.g., NaOH or KOH) in a slight molar excess to liberate ¹⁵NH₃ gas. This gas can be bubbled directly into the reaction solvent or condensed into a cold trap for later use. For a more controlled reaction, the ¹⁵NH₃ can be dissolved in a dry, inert solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

-

Reaction with Cyanogen Bromide: In a separate, dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve cyanogen bromide (BrCN) in an equal volume of the same inert solvent used for the ¹⁵N-ammonia. Caution: Cyanogen bromide is highly toxic and must be handled with extreme care in a fume hood with appropriate personal protective equipment.

-

Reaction Execution: Slowly add the ¹⁵N-ammonia solution to the stirred cyanogen bromide solution at a low temperature (0-5 °C) to control the exothermic reaction. The reaction will produce ¹⁵NH₄Br as a white precipitate.

-

Reaction Monitoring and Work-up: Allow the reaction to stir for several hours at room temperature. The progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the ¹⁵NH₄Br precipitate is removed by filtration.

-

Isolation of Crude Cyanamide-¹⁵N₂: The solvent from the filtrate is carefully removed under reduced pressure to yield the crude Cyanamide-¹⁵N₂. This product will likely be an oily or semi-solid residue.

Quantitative Data (Illustrative):

| Parameter | Value |

| Starting Material (¹⁵NH₄Cl) | 1.0 g |

| Starting Material (BrCN) | 1.95 g |

| Theoretical Yield of H₂¹⁵NC¹⁵N | 0.81 g |

| Typical Crude Yield | 65-75% |

| Isotopic Purity | >98% (dependent on starting material) |

Purification of Cyanamide-¹⁵N₂

Purification of the crude Cyanamide-¹⁵N₂ is crucial to remove unreacted starting materials and byproducts. Recrystallization is the most effective method for obtaining high-purity crystalline Cyanamide-¹⁵N₂.[1][2][3]

Experimental Protocol:

-

Solvent Selection: The choice of solvent is critical for successful recrystallization. Suitable solvents for cyanamide include diethyl ether, acetone, or ethanol.[1] The ideal solvent should dissolve the crude product well at elevated temperatures but poorly at low temperatures.

-

Dissolution: In a fume hood, dissolve the crude Cyanamide-¹⁵N₂ in a minimal amount of the chosen warm solvent. Gentle heating may be required to achieve complete dissolution.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be gently heated for a short period. The charcoal is then removed by hot filtration.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote further crystallization, the solution can be placed in an ice bath or a refrigerator.

-

Isolation of Pure Crystals: The resulting white, crystalline Cyanamide-¹⁵N₂ is collected by vacuum filtration. The crystals should be washed with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Drying: The purified crystals are dried under vacuum to remove any residual solvent.[1] Store the final product in a tightly sealed container at a low temperature (2-8 °C) to prevent degradation.[4]

Quantitative Data (Illustrative):

| Parameter | Value |

| Starting Crude H₂¹⁵NC¹⁵N | 0.5 g |

| Typical Purified Yield | 70-85% (from crude) |

| Purity (by HPLC or NMR) | >99% |

| Melting Point | 42-44 °C |

Application in Research: Tracing Nitrogen Metabolism in Plants

Cyanamide-¹⁵N₂ is an invaluable tracer for studying nitrogen assimilation pathways in plants. Once introduced into a plant system, it is metabolized by a specific enzymatic pathway.

The metabolic fate of Cyanamide-¹⁵N₂ in plants can be summarized as follows:

-

Hydration to ¹⁵N-Urea: Cyanamide-¹⁵N₂ is first hydrolyzed by the enzyme cyanamide hydratase to form doubly labeled ¹⁵N-urea.

-

Hydrolysis to ¹⁵N-Ammonia: The resulting ¹⁵N-urea is then broken down by the enzyme urease into two molecules of ¹⁵N-ammonia and one molecule of carbon dioxide.

-

Assimilation into Amino Acids: The ¹⁵N-ammonia is then incorporated into amino acids, primarily through the glutamine synthetase-glutamate synthase (GS-GOGAT) cycle.

This pathway allows researchers to track the flow of nitrogen from cyanamide into various nitrogen-containing biomolecules.

Experimental Workflow for a ¹⁵N-Labeling Study in Plants

Caption: Experimental workflow for tracing nitrogen metabolism in plants using Cyanamide-¹⁵N₂.

Metabolic Pathway of Cyanamide in Plants

Caption: Metabolic pathway of Cyanamide-¹⁵N₂ assimilation in plants.

References

- 1. Expression of a fungal cyanamide hydratase in transgenic soybean detoxifies cyanamide in tissue culture and in planta to provide cyanamide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. mt.com [mt.com]

- 4. Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines [organic-chemistry.org]

An In-depth Technical Guide on the Natural Abundance and Biosynthesis of Cyanamide-¹⁵N₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of cyanamide (B42294) biosynthesis, with a focus on isotopic labeling studies using ¹⁵N. It details the natural abundance of nitrogen isotopes, summarizes key quantitative data from precursor-feeding experiments, and provides detailed experimental protocols for researchers in the field.

Natural Abundance of Nitrogen Isotopes

The foundation of isotopic labeling studies lies in the natural abundance of stable isotopes. Nitrogen in nature is composed primarily of two stable isotopes: ¹⁴N and ¹⁵N. The vast majority is ¹⁴N, with ¹⁵N having a natural abundance of approximately 0.368%[1]. In biosynthetic studies, organisms are supplied with precursors artificially enriched with ¹⁵N. The incorporation of this heavy isotope into a target molecule, such as cyanamide, is then measured. An observed ¹⁵N percentage in the isolated cyanamide that is significantly above the natural 0.368% baseline confirms that the supplied precursor is involved in its biosynthetic pathway[2][3].

Biosynthesis of Cyanamide

While cyanamide has long been known as a synthetic compound used in agriculture and chemical manufacturing, its natural occurrence has been confirmed in leguminous plants like Vicia villosa (hairy vetch)[2][3][4]. Research into its biosynthesis has primarily utilized ¹⁵N-labeled compounds to trace the origin of its nitrogen atoms.

Precursor Incorporation Studies in Vicia villosa

Pioneering work on Vicia villosa subsp. varia has demonstrated that the plant itself biosynthesizes cyanamide and that symbiotic root nodules are not essential for this process[2][3]. By feeding shoots of the plant with various ¹⁵N-labeled compounds, researchers have identified distant precursors and ruled out several structurally similar candidates.

Key Findings:

-

Inorganic Nitrogen as a Source: Both [¹⁵N]nitrate and [¹⁵N]ammonium are incorporated into cyanamide, confirming that inorganic nitrogen is a primary source. This finding establishes that cyanamide is a natural product of the plant's nitrogen metabolism[2][3].

-

Nitrate (B79036) vs. Ammonium: In feeding experiments, [¹⁵N]nitrate administration led to a higher percentage of ¹⁵N incorporation into cyanamide compared to [¹⁵N]ammonium. For instance, feeding with 5.3 mmol L⁻¹ of [¹⁵N]nitrate resulted in a ¹⁵N percentage of up to 7.9% in cyanamide, whereas 4.7 mmol L⁻¹ of [¹⁵N]ammonium resulted in a maximum incorporation of 2.6%[2]. This suggests nitrate may be a more efficiently transported precursor to the site of biosynthesis[2].

-

Ruled-out Precursors: Despite their structural similarities to cyanamide, L-arginine and urea (B33335) were not found to be direct precursors. Studies using L-[¹³C₆,¹⁵N₄]-arginine and [¹³C,¹⁵N₂]urea showed no direct incorporation of these larger labeled fragments into the cyanamide molecule[2]. It is likely these compounds are first metabolized into smaller nitrogenous molecules like ammonia (B1221849) before any nitrogen is incorporated[3].

Quantitative Data on ¹⁵N Incorporation

The following tables summarize the quantitative results from ¹⁵N incorporation experiments conducted on the shoots of Vicia villosa subsp. varia.

Table 1: Incorporation of ¹⁵N from [¹⁵N]Nitrate and [¹⁵N]Ammonium into Cyanamide

| Experiment No. | Administered [¹⁵N]Nitrate (mmol L⁻¹) | Administered [¹⁵N]Ammonium (mmol L⁻¹) | ¹⁵N Percentage in Cyanamide (%) |

|---|---|---|---|

| Control | 0 (non-labeled) | 0 (non-labeled) | 0.3 - 0.5 |

| 1 | 5.3 | 0 (non-labeled) | 7.9 |

| 2 | 0 (non-labeled) | 4.7 | 2.6 |

Data adapted from Kamo et al.[2][3]. The control value is consistent with the natural abundance of ¹⁵N.

Proposed Biosynthetic Relationships

The exact biosynthetic pathway of cyanamide remains unknown. However, isotope labeling studies have clarified the roles of several potential precursors. The following diagram illustrates the established and rejected relationships in cyanamide biosynthesis.

Experimental Methodologies

Reproducing and extending the research on cyanamide biosynthesis requires robust experimental protocols. The following sections detail the methodologies for precursor feeding and quantitative analysis.

Protocol for ¹⁵N Precursor Feeding Experiment

This protocol is based on the methodology used for studying cyanamide biosynthesis in Vicia villosa shoots[2][3].

-

Plant Material: Cultivate Vicia villosa subsp. varia seedlings in a controlled environment. Use shoots from young, healthy plants for the experiments.

-

Preparation: Excise the shoots from the roots. Place the cut ends of the shoots into a solution.

-

Feeding Solution: Prepare a nutrient solution containing the desired concentration of the ¹⁵N-labeled precursor (e.g., K¹⁵NO₃ or ¹⁵NH₄Cl). Ensure the final concentration is appropriate (e.g., 4.7 - 5.3 mmol L⁻¹). A control group should be fed an identical solution with non-labeled nitrogen sources.

-

Incubation: Keep the shoots in the feeding solution for a defined period (e.g., 4 days) under controlled light and temperature conditions to allow for precursor uptake and metabolism.

-

Harvesting and Extraction: After the incubation period, thoroughly rinse the shoots with distilled water. Freeze the plant material immediately in liquid nitrogen and lyophilize. Extract the dried material with a suitable solvent (e.g., methanol/water mixture).

-

Sample Cleanup: Purify the crude extract to isolate cyanamide. This may involve multiple steps of column chromatography or solid-phase extraction (SPE).

-

Analysis: Analyze the purified fraction for ¹⁵N incorporation using an appropriate analytical method, such as Stable Isotope Dilution Gas Chromatography-Mass Spectrometry (SID-GC-MS).

Protocol for SID-GC-MS Analysis of Cyanamide

This protocol details the direct quantitative determination of cyanamide and its ¹⁵N enrichment using a stable isotope dilution method[4][5].

-

Internal Standards:

-

Isotope Dilution Standard: Use [¹⁵N₂]cyanamide as an internal standard to accurately quantify the natural (¹⁴N₂) cyanamide in the sample.

-

GC-MS Analysis Standard: Use a compound not present in the sample, such as m-(trifluoromethyl)benzonitrile, to correct for variations in injection volume and instrument response during GC-MS analysis.

-

-

Sample Preparation:

-

To a known volume of the purified plant extract, add a precise amount of the [¹⁵N₂]cyanamide and m-(trifluoromethyl)benzonitrile internal standards.

-

Evaporate the solvent and reconstitute the residue in a suitable solvent for GC injection (e.g., ethyl acetate).

-

-

GC-MS Conditions:

-

Gas Chromatograph: Use a GC system equipped with a capillary column suitable for amine analysis.

-

Injection: Inject a small volume (e.g., 1-2 µL) of the prepared sample.

-

Mass Spectrometer: Operate the MS in electron ionization (EI) mode. Use Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.

-

-

Data Acquisition: Monitor the following mass-to-charge ratios (m/z):

-

m/z 42: For natural cyanamide ([¹⁴N₂]H₂CN⁺)

-

m/z 44: For the labeled internal standard ([¹⁵N₂]H₂CN⁺)

-

m/z 171: For the GC-MS analysis internal standard (m-(trifluoromethyl)benzonitrile)

-

-

Quantification:

-

Record the peak areas for each monitored ion (A₄₂, A₄₄, and A₁₇₁).

-

Calculate the total amount of cyanamide based on the ratio of the sum of cyanamide peaks to the analysis standard peak: (A₄₂ + A₄₄) / A₁₇₁.

-

The molar ratio of natural to labeled cyanamide in the sample is equal to the observed A₄₂ / A₄₄ ratio.

-

The absolute amount of natural cyanamide in the original sample can be calculated by subtracting the known isotopic ratio of the standard from the measured ratio of the spiked sample, and then multiplying by the amount of [¹⁵N₂]cyanamide added.

-

Overall Experimental Workflow

The following diagram provides a high-level overview of the entire workflow, from plant cultivation to final data analysis.

References

- 1. chem.ualberta.ca [chem.ualberta.ca]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Direct quantitative determination of cyanamide by stable isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. electronicsandbooks.com [electronicsandbooks.com]

An In-depth Technical Guide to the Physical Characteristics of Solid Cyanamide-¹⁵N₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of solid, isotopically labeled Cyanamide-¹⁵N₂. While many bulk properties are similar to its unlabeled analogue, this guide also details the critical differences in spectroscopic properties and molecular weight. It includes summaries of quantitative data, detailed experimental protocols for characterization, and logical diagrams to illustrate key chemical concepts and workflows.

Quantitative Physical Data

Isotopic substitution of ¹⁴N with ¹⁵N has a negligible effect on macroscopic physical properties such as melting point, density, and solubility. However, it results in a significant change in molecular weight and vibrational frequencies. The following tables summarize the key physical properties of solid cyanamide (B42294).

Table 1: General Physical Properties

| Property | Value | Source(s) |

| Appearance | Colorless, hygroscopic, deliquescent orthorhombic crystals. | [1] |

| Molecular Formula | CH₂¹⁵N₂ | |

| Molar Mass | 44.025 g/mol | (Calculated) |

| Melting Point | 44 - 46 °C (111 - 115 °F) | [2][3] |

| Density | 1.282 g/cm³ | [1][4][5] |

| Odor | Pungent | [5] |

Table 2: Thermodynamic Properties

| Property | Value | Source(s) |

| Boiling Point | 260 °C (decomposes at 760 mmHg)140 °C (at 19 mmHg)83 °C (at 0.5 mmHg) | [1][2] |

| Enthalpy of Fusion (ΔfusH) | 7.27 kJ/mol | [6] |

| Standard Enthalpy of Formation (ΔfH solid) | 58.8 kJ/mol (at 298 K) | [6][7] |

| Solid Phase Heat Capacity (Cp,solid) | 78.2 J/(mol·K) (at 300 K) | [7][8] |

| Flash Point | 141 °C (286 °F) (closed cup) | [4][9] |

Table 3: Solubility Data

| Solvent | Solubility | Temperature (°C) | Source(s) |

| Water | 85 g / 100 mL | 25 | [2][9] |

| Ethanol | Soluble | 20 | |

| Diethyl Ether | Soluble | 20 | [1][6] |

| Acetone | Soluble | 20 | [1][6] |

| Benzene | Very sparingly soluble | 20 | [1] |

| Cyclohexane | Practically insoluble | 20 | [1] |

Molecular Structure and Spectroscopy

Cyanamide exists in a dynamic equilibrium between two tautomeric forms: the dominant amino-nitrile form (H₂N−C≡N) and the carbodiimide (B86325) form (HN=C=NH).[2][10] This equilibrium is a key aspect of its chemistry.

The primary impact of ¹⁵N isotopic labeling is on the vibrational spectra (Infrared and Raman) due to the increased mass of the nitrogen atoms. The stretching frequency of the C≡N and C-¹⁵N bonds will be shifted to lower wavenumbers compared to the unlabeled compound, a phenomenon that can be precisely measured and is critical for isotopic analysis. The IR spectrum of unlabeled cyanamide shows a strong, characteristic doublet for the nitrile stretch between 2225-2260 cm⁻¹.[5] For Cyanamide-¹⁵N₂, this peak is expected to be shifted to a lower frequency.

Experimental Protocols

Detailed methodologies for determining the physical characteristics of solid Cyanamide-¹⁵N₂ are outlined below.

-

Sample Preparation: Accurately weigh 1-5 mg of solid Cyanamide-¹⁵N₂ into a standard aluminum DSC pan. Hermetically seal the pan to prevent sublimation or decomposition. Prepare an identical empty pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with a dry, inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

Thermal Program:

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature above the melting point (e.g., 60 °C).

-

-

Data Analysis: The melting point is determined as the onset temperature or the peak temperature of the endothermic event on the resulting thermogram. The area under the peak can be integrated to calculate the enthalpy of fusion.

-

Procedure: Add an excess amount of solid Cyanamide-¹⁵N₂ to a known volume of the solvent (e.g., water) in a sealed flask.

-

Equilibration: Agitate the flask in a constant temperature bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully extract a sample of the supernatant, ensuring no solid particles are included (centrifugation or filtration may be necessary).

-

Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of Cyanamide-¹⁵N₂ using a calibrated analytical method such as UV-Vis spectroscopy, HPLC, or, more specifically for labeled compounds, Mass Spectrometry.

-

FTIR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid Cyanamide-¹⁵N₂ directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹) by co-adding a sufficient number of scans (e.g., 32 or 64) for a good signal-to-noise ratio.

-

The resulting spectrum will show characteristic absorption bands for the N-H, C≡N, and C-N functional groups, with the vibrational frequencies for the nitrogen-containing groups shifted due to the ¹⁵N isotope.

-

-

Raman Spectroscopy:

-

Place the solid sample in a glass capillary tube or on a microscope slide.

-

Focus the laser (e.g., 785 nm) onto the sample.

-

Acquire the Raman spectrum, collecting the scattered light. The C≡N stretch is typically a strong and sharp peak in the Raman spectrum, making it an excellent diagnostic band.

-

Cyanamide-¹⁵N₂ is an ideal internal standard for the precise quantification of natural (¹⁴N₂) cyanamide in complex matrices using the stable isotope dilution (SID) method with Gas Chromatography-Mass Spectrometry (GC-MS).[11][12][13]

Protocol Outline:

-

Standard Preparation: Prepare a series of calibration standards containing known concentrations of unlabeled (¹⁴N₂) cyanamide and a fixed concentration of Cyanamide-¹⁵N₂ internal standard.

-

Sample Spiking: To the unknown sample, add the same fixed amount of Cyanamide-¹⁵N₂ internal standard as used in the calibration standards.[11]

-

Extraction: Perform a suitable extraction to isolate the cyanamide from the sample matrix.

-

GC-MS Analysis: Inject the prepared sample into the GC-MS system. The GC separates cyanamide from other matrix components. The MS detector is set to monitor the molecular ions of both the analyte and the internal standard (m/z 42 for ¹⁴N₂-cyanamide and m/z 44 for ¹⁵N₂-cyanamide).[11][13]

-

Quantification: Construct a calibration curve by plotting the ratio of the peak areas (Area₄₂ / Area₄₄) against the concentration of the unlabeled cyanamide standards. The concentration of cyanamide in the unknown sample is then determined from its measured peak area ratio using this calibration curve.[12]

References

- 1. Cyanamide | H2NCN | CID 9864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyanamide - Wikipedia [en.wikipedia.org]

- 3. Cyanamide CAS#: 420-04-2 [m.chemicalbook.com]

- 4. CYANAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Page loading... [guidechem.com]

- 6. cyanamide [chemister.ru]

- 7. Cyanamide [webbook.nist.gov]

- 8. Cyanamide [webbook.nist.gov]

- 9. ICSC 0424 - CYANAMIDE [inchem.org]

- 10. Tautomer - Wikipedia [en.wikipedia.org]

- 11. Direct quantitative determination of cyanamide by stable isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. electronicsandbooks.com [electronicsandbooks.com]

- 13. researchgate.net [researchgate.net]

Cyanamide-¹⁵N₂: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Cyanamide-¹⁵N₂. Understanding the chemical stability of this isotopically labeled compound is critical for its effective use in research and development, ensuring the integrity of experimental results and the quality of synthesized products. This document outlines the intrinsic stability of the cyanamide (B42294) molecule, its primary degradation pathways, recommended storage and handling procedures, and methodologies for assessing its purity and stability over time.

Chemical Properties and Intrinsic Stability

Cyanamide (CH₂N₂) is a highly reactive small organic molecule. The isotopically labeled version, Cyanamide-¹⁵N₂, in which both nitrogen atoms are the heavy isotope ¹⁵N, is chemically identical in reactivity to its unlabeled counterpart. The minor increase in mass does not significantly alter its chemical stability. The molecule's reactivity is centered around the nitrile group and the amino group.

Cyanamide is known to be unstable under various conditions, primarily due to its propensity for dimerization and hydrolysis. It is also sensitive to moisture, heat, and pH extremes.[1] Solid cyanamide can undergo violent polymerization at temperatures above its melting point (approximately 45°C).[2] Therefore, strict adherence to recommended storage and handling conditions is paramount.

Recommended Storage Conditions

To ensure the long-term stability and purity of Cyanamide-¹⁵N₂, the following storage conditions are recommended based on manufacturer safety data sheets and technical literature.

Table 1: Recommended Storage Conditions for Cyanamide-¹⁵N₂

| Parameter | Solid Form | Aqueous Solution (e.g., 50% w/w) |

| Temperature | 2°C to 8°C (Refrigerated)[2][3] | 2°C to 8°C (Refrigerated)[4] |

| Atmosphere | Dry, inert atmosphere is preferable[5] | Tightly sealed container[6] |

| Light | Store in a light-resistant container[4] | Store in a light-resistant container |

| Container | Tightly closed, non-reactive material | Tightly closed, non-reactive material (e.g., glass) |

| Special Precautions | Moisture sensitive; handle under dry conditions[2] | May form a precipitate on storage[7] |

Stability Profile and Degradation Pathways

The stability of Cyanamide-¹⁵N₂ is influenced by temperature, pH, and the presence of moisture and contaminants. The two primary degradation pathways are dimerization to dicyandiamide (B1669379) and hydrolysis to urea.[1]

Dimerization to Dicyandiamide

Under alkaline conditions, particularly between pH 8 and 10, Cyanamide-¹⁵N₂ readily dimerizes to form dicyandiamide-¹⁵N₄.[1][2] This is the most common degradation pathway in aqueous solutions that are not properly stabilized.

Hydrolysis to Urea

In the presence of water, Cyanamide-¹⁵N₂ can be hydrolyzed to urea-¹⁵N₂. This reaction is significant under both strongly acidic (pH < 3) and strongly alkaline (pH > 12) conditions.[1][2]

Stabilization

Aqueous solutions of cyanamide are most stable in a pH range of 3 to 5.[1][2][8] Commercially available solutions are often stabilized with a phosphate (B84403) buffer or other acidic stabilizers to maintain this optimal pH.[1] The addition of certain salts, such as magnesium chloride, has been shown to significantly improve the storage stability of aqueous cyanamide solutions, even at elevated temperatures.[2]

Caption: Major degradation pathways for Cyanamide-¹⁵N₂.

Quantitative Stability Data

Precise quantitative stability data for Cyanamide-¹⁵N₂ is not extensively available in the public domain. However, data from patents and technical documents for unlabeled cyanamide provide a good indication of its stability. The stability of the ¹⁵N-labeled variant is expected to be comparable.

Table 2: Stability of 50% Aqueous Cyanamide Solution

| Storage Temperature | Stabilizer | Duration | Cyanamide Content | Reference |

| 10-20°C | Standard (acid-stabilized to pH 4.5) | ~6 months | >95% (approx.) | [2][8] |

| < 20°C | Not specified | >3 months | Not specified | [3] |

| 30°C | None | 90 days | <35% | [8] |

| 30°C | 0.4% Magnesium Chloride Hexahydrate | 90 days | ~48% | [2] |

| 40°C | None | 28 days | ~45% | [2] |

| 40°C | 0.24% Magnesium Chloride Hexahydrate | 28 days | ~49% | [2] |

Note: The data in Table 2 is derived from various sources and may have been obtained under different experimental conditions. It is intended for comparative purposes.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for determining the purity and degradation of Cyanamide-¹⁵N₂. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.

Stability-Indicating HPLC Method

This protocol outlines a general method for the simultaneous quantification of cyanamide and its primary degradation product, dicyandiamide.

Objective: To develop and validate a stability-indicating HPLC method for the analysis of Cyanamide-¹⁵N₂.

Materials and Reagents:

-

Cyanamide-¹⁵N₂ reference standard

-

Dicyandiamide reference standard

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid

-

Potassium phosphate monobasic

-

Sodium hydroxide

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions (Example):

-

Mobile Phase: Isocratic mixture of a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile (e.g., 95:5 v/v).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

Procedure:

-

Standard Preparation: Prepare stock solutions of Cyanamide-¹⁵N₂ and dicyandiamide in the mobile phase. Create a series of calibration standards by diluting the stock solutions.

-

Sample Preparation: Accurately weigh and dissolve the Cyanamide-¹⁵N₂ sample in the mobile phase to a known concentration.

-

Forced Degradation Study: To demonstrate the stability-indicating nature of the method, subject the Cyanamide-¹⁵N₂ sample to stress conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.

-

Base Hydrolysis: 0.1 M NaOH at room temperature for 30 minutes.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 2 hours.

-

Thermal Degradation: Heat solid sample at 60°C for 24 hours.

-

Neutralize the acid and base-stressed samples before injection.

-

-

Analysis: Inject the standards, the unstressed sample, and the stressed samples into the HPLC system.

-

Data Evaluation:

-

Confirm the separation of the cyanamide peak from any degradation product peaks.

-

Calculate the concentration of Cyanamide-¹⁵N₂ and dicyandiamide in the samples using the calibration curves.

-

Determine the percentage of degradation under each stress condition.

-

Caption: General workflow for a forced degradation study.

Conclusion

Cyanamide-¹⁵N₂ is a valuable tool in scientific research, but its inherent instability necessitates careful storage and handling. The primary degradation pathways are dimerization and hydrolysis, which can be minimized by storing the compound at 2-8°C, protecting it from moisture, and, for aqueous solutions, maintaining a pH between 3 and 5. The use of a validated stability-indicating analytical method, such as HPLC, is essential for monitoring the purity of Cyanamide-¹⁵N₂ and ensuring the reliability of experimental data. Researchers and drug development professionals should implement these guidelines to preserve the quality and integrity of this important isotopically labeled reagent.

References

- 1. EP0095065B1 - Storage stable aqueous cyanamid solutions, and process for their preparation - Google Patents [patents.google.com]

- 2. US4477421A - Process for the stabilization of aqueous cyanamide solutions - Google Patents [patents.google.com]

- 3. Cyanamide | H2NCN | CID 9864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. synquestlabs.com [synquestlabs.com]

- 5. epa.gov [epa.gov]

- 6. mdpi.com [mdpi.com]

- 7. Cyanamide, 50% w/w aq. soln., stab. 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 8. US4126664A - Stabilized cyanamide solutions - Google Patents [patents.google.com]

An In-depth Technical Guide on the Early Research and Discovery of Cyanamide Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and initial investigation into cyanamide (B42294) and its compounds at the turn of the 20th century marked a pivotal moment in synthetic chemistry and agricultural science. Initially born from the pursuit of cyanide for gold extraction, the research into the reaction of calcium carbide with atmospheric nitrogen unexpectedly opened the door to the industrial fixation of nitrogen, a cornerstone of modern agriculture. This technical guide provides a comprehensive overview of the seminal research, detailing the experimental protocols, quantitative data, and the logical progression of discoveries that laid the foundation for the multifaceted applications of cyanamide compounds today.

The Accidental Discovery and the Dawn of Nitrogen Fixation

The story of cyanamide begins with the work of German chemists Adolph Frank and Nikodem Caro. In the late 1890s, they were investigating methods to produce cyanides for the burgeoning gold mining industry. Their research focused on the reaction of alkaline earth carbides with nitrogen at high temperatures. In 1895, they filed a German patent (DE88363) for a process to produce cyanides from carbides. However, it was their colleague, Fritz Rothe, who in 1898 clarified that the primary product of the reaction between calcium carbide and nitrogen at approximately 1,100 °C was not calcium cyanide, but rather a new compound: calcium cyanamide (CaCN₂).

This serendipitous discovery was of monumental importance. Albert Frank, the son of Adolph Frank, recognized in 1901 that calcium cyanamide could be readily hydrolyzed to produce ammonia (B1221849), a vital component of fertilizers. This realization established the Frank-Caro process as the first commercial method for the fixation of atmospheric nitrogen, predating the more widely known Haber-Bosch process. The product, often called "Kalkstickstoff" or "Nitrolime," became the first artificial nitrogenous fertilizer.

Early Synthesis of Calcium Cyanamide: The Frank-Caro and Polzeniusz Processes

Two primary methods for the industrial production of calcium cyanamide emerged in the early 20th century: the Frank-Caro process and the Polzeniusz process.

The Frank-Caro Process

The Frank-Caro process, developed between 1895 and 1898, involves the direct reaction of calcium carbide (CaC₂) with nitrogen gas (N₂) at high temperatures.

Experimental Protocol:

-

Reactants: Finely powdered calcium carbide and purified nitrogen gas. Early industrial production utilized nitrogen obtained from the fractional distillation of liquid air (Linde process).

-

Apparatus: The reaction was initially carried out in large, cylindrical steel retorts or furnaces lined with refractory materials. An electric resistance element, typically a carbon rod, was used to initiate the reaction.

-

Procedure:

-

Finely ground calcium carbide was placed in the furnace.

-

A stream of pure, dry nitrogen gas was introduced into the furnace.

-

The central carbon rod was heated electrically to initiate the reaction, which is exothermic and self-sustaining once a temperature of approximately 1,000-1,100 °C is reached.

-

The reaction was allowed to proceed for several hours until the absorption of nitrogen ceased.

-

The resulting block of crude calcium cyanamide was cooled and then crushed into a fine powder.

-

Any unreacted calcium carbide was leached out with a cautious application of water.

-

-

Catalysts: While not part of the original process, it was later discovered that the addition of catalysts such as calcium fluoride (B91410) (CaF₂) could lower the required reaction temperature and improve the reaction rate.

Chemical Equation:

CaC₂ + N₂ → CaCN₂ + C

The carbon produced in the reaction gives the crude product its characteristic black or grayish color.

The Polzeniusz Process

In 1901, Ferdinand Eduard Polzeniusz patented a modification of the Frank-Caro process that operated at a lower temperature.

Experimental Protocol:

-

Reactants: Finely powdered calcium carbide, nitrogen gas, and calcium chloride (CaCl₂) as a catalyst.

-

Procedure: The process was similar to the Frank-Caro method, but with the addition of approximately 10% calcium chloride to the calcium carbide. This addition allowed the reaction to proceed at a lower temperature of around 700 °C.

Advantage: The lower reaction temperature reduced the energy requirements and the wear on the furnace materials.

Disadvantage: The process was typically discontinuous and required a significant amount of the calcium chloride catalyst.

Quantitative Data from Early Research

Early quantitative analysis of calcium cyanamide focused on determining its nitrogen content to assess its value as a fertilizer. The composition of the crude product could vary, but typical values from early 20th-century production are summarized below.

| Component | Approximate Percentage (%) |

| Calcium Cyanamide (CaCN₂) | 55 - 65 |

| Calcium Oxide (CaO) | ~20 |

| Carbon (Graphite) | ~12 |

| Other Impurities | Variable |

Physical Properties of Pure Cyanamide (H₂NCN):

| Property | Value |

| Appearance | Colorless, deliquescent crystals |

| Melting Point | 44-46 °C |

| Boiling Point | Decomposes above 180 °C |

| Solubility in Water | Highly soluble |

Chemical Transformations of Calcium Cyanamide

Early research quickly established the key chemical reactions of calcium cyanamide, which were crucial for its application as a fertilizer and as a chemical feedstock.

Hydrolysis to Ammonia

The most significant reaction for agriculture was the hydrolysis of calcium cyanamide in the soil to produce ammonia and calcium carbonate.

Experimental Protocol (Laboratory Simulation):

-

Procedure: A sample of calcium cyanamide is treated with water. The reaction is slow at neutral pH but is accelerated by acids or bases. In the soil, the presence of moisture and microbial action facilitates this conversion.

-

Chemical Equation: CaCN₂ + 3H₂O → 2NH₃ + CaCO₃

This slow release of ammonia made calcium cyanamide an effective long-lasting fertilizer.

Conversion to Free Cyanamide

Free cyanamide (H₂NCN) could be prepared from calcium cyanamide by reacting it with an acid, typically carbonic acid (from CO₂ in water) or sulfuric acid.

Experimental Protocol (Carbonation Method):

-

Procedure: A slurry of calcium cyanamide in water is treated with a stream of carbon dioxide. The calcium is precipitated as calcium carbonate, leaving an aqueous solution of cyanamide.

-

Chemical Equation: CaCN₂ + H₂O + CO₂ → H₂NCN + CaCO₃

Dimerization and Trimerization of Cyanamide

Early researchers observed that solutions of free cyanamide were not indefinitely stable and could polymerize.

-

Dimerization to Dicyandiamide (B1669379): In neutral or slightly alkaline solutions, cyanamide dimerizes to form dicyandiamide (2-cyanoguanidine). This process was found to be inhibited by low temperatures and acidic conditions.

-

Trimerization to Melamine: At elevated temperatures, cyanamide can trimerize to form melamine.

Early Analytical Methods

The primary analytical challenge in the early 20th century was the accurate determination of the nitrogen content in crude calcium cyanamide to assess its quality as a fertilizer.

The Kjeldahl Method for Total Nitrogen Determination:

This was a standard method for determining total nitrogen content.

-

Principle: The sample is digested with a strong acid (e.g., sulfuric acid) to convert all nitrogen into ammonium (B1175870) sulfate. The solution is then made alkaline, and the liberated ammonia is distilled and titrated.

-

Procedure for Calcium Cyanamide:

-

A weighed sample of crude calcium cyanamide is placed in a Kjeldahl flask.

-

Concentrated sulfuric acid and a catalyst (e.g., copper sulfate) are added.

-

The mixture is heated to digest the sample and convert nitrogen to ammonium sulfate.

-

After cooling, a concentrated solution of sodium hydroxide (B78521) is added to liberate ammonia.

-

The ammonia is distilled into a standard solution of acid.

-

The excess acid is back-titrated with a standard base to determine the amount of ammonia produced, and thus the nitrogen content of the original sample.

-

Visualizing Early Cyanamide Research

Experimental Workflow for Calcium Cyanamide Production (Frank-Caro Process)

Caption: Workflow of the Frank-Caro process for calcium cyanamide production.

Chemical Transformation Pathways of Calcium Cyanamide

Caption: Key chemical transformations of calcium cyanamide.

Conclusion

The early research into cyanamide compounds, driven by a combination of industrial need and scientific curiosity, laid the groundwork for significant advancements in both chemistry and agriculture. The development of the Frank-Caro and Polzeniusz processes for calcium cyanamide production not only provided the first commercially viable method of atmospheric nitrogen fixation but also introduced a versatile new chemical intermediate. The subsequent studies on the hydrolysis, conversion to free cyanamide, and polymerization reactions elucidated the fundamental chemical behavior of this class of compounds, paving the way for their diverse applications that continue to be explored and expanded upon by researchers today. This guide serves as a testament to the enduring legacy of these pioneering discoveries.

Cyanamide-15N2 Tautomers: An In-depth Technical Guide on Structure, Molecular Behavior, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanamide (B42294) (CH₂N₂) is a molecule of significant interest due to its role in prebiotic chemistry, its detection in the interstellar medium, and its applications in agriculture and chemical synthesis.[1][2][3] This technical guide provides a comprehensive overview of the tautomerism and molecular behavior of its doubly 15N-labeled isotopologue, cyanamide-15N2. The exploration of isotopically labeled molecules like this compound is crucial for detailed spectroscopic studies, enabling unambiguous structural determination and the tracing of metabolic and reaction pathways.

Cyanamide exists in two primary tautomeric forms: the more stable cyanamide (H₂N−C≡N) and the higher-energy carbodiimide (B86325) (HN=C=NH).[4] The substitution with 15N isotopes at both nitrogen positions provides a unique spectroscopic signature for probing the distinct chemical environments of the amino and nitrile groups in the cyanamide form and the two equivalent nitrogen atoms in the carbodiimide form. This guide will delve into the quantitative data characterizing these tautomers, the experimental methodologies used for their study, and their relevant molecular behaviors, including enzymatic interactions and potential signaling pathways.

Tautomeric Forms and Relative Stability

This compound exists as two principal tautomers. The amine-nitrile form, H₂15N−C≡15N, is the ground state isomer. The carbodiimide form, H15N=C=15NH, is a higher-energy isomer. Computational studies on the parent isotopologue suggest that the cyanamide form is more stable than the carbodiimide form.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for the 15N-labeled cyanamide tautomers, primarily derived from spectroscopic studies.

Table 1: Spectroscopic Constants of this compound Tautomers (Cyanamide Form) [2]

| Parameter | H₂¹⁵NCN | H₂NC¹⁵N |

| Rotational Constants (MHz) | ||

| A | 295819.4(110) | 302008.2(130) |

| B | 10006.1368(19) | 9884.6293(18) |

| C | 9673.9103(18) | 9568.6186(17) |

| Centrifugal Distortion Constants (MHz) | ||

| DJ | 0.003666(14) | 0.003557(13) |

| DJK | 0.2838(13) | 0.2878(14) |

| DK | 8.87(34) | 9.32(39) |

| d₁ | -0.000133(17) | -0.000129(16) |

| d₂ | -0.000041(11) | -0.000037(10) |

Table 2: Molecular Properties of Cyanamide (Parent Isotopologue as an Estimate for 15N2)

| Property | Value |

| Dipole Moment (Debye) | 4.32 ± 0.08 D[4] |

| Relative Energy (Carbodiimide vs. Cyanamide) | ~3 kcal/mol higher for carbodiimide |

Experimental Protocols

Synthesis of this compound

While a specific protocol for the synthesis of doubly 15N-labeled cyanamide was not found in the immediate literature, a general approach can be adapted from established methods for synthesizing labeled compounds. A plausible synthetic route would involve the use of 15N-labeled precursors. For instance, the reaction of 15N-ammonia with a cyanogen (B1215507) halide, where the cyanogen source is also 15N-labeled, would yield the desired product. Alternatively, methods avoiding highly toxic cyanogen halides, such as the one-pot oxidation-cyanation of primary amines using N-chlorosuccinimide and Zn(CN)₂, could be adapted with a 15N-labeled zinc cyanide.[6]

Millimeter and Submillimeter Wave Spectroscopy

The rotational spectra of H₂¹⁵NCN and H₂NC¹⁵N were investigated in the frequency range of 192 to 507 GHz.[2][7]

Experimental Setup:

-

Sample Preparation: A commercial sample of cyanamide in its natural isotopic composition is used. The sample is gently heated to achieve a sufficient vapor pressure (approximately 0.5 Pa).

-

Spectrometer: The measurements are performed in a five-meter long, double-path glass cell at room temperature under slow flow conditions.

-

Radiation Source: Frequency multipliers (e.g., from Virginia Diodes, Inc.) driven by a synthesizer (e.g., an Agilent E8257D) are used to generate the millimeter and submillimeter wave radiation.

-

Detection: Schottky diodes are employed as detectors.

-

Data Analysis: The observed transition frequencies are fitted using a Watson's S-reduced Hamiltonian to determine the rotational and centrifugal distortion constants.

Molecular Behavior

Enzymatic Hydration of Cyanamide

In biological systems, particularly in plants, cyanamide is metabolized by the enzyme cyanamide hydratase. This enzyme catalyzes the hydration of cyanamide to urea, which is then further broken down by urease into ammonia (B1221849) and carbon dioxide. The mechanism of cyanamide hydratase involves a catalytic triad (B1167595) of amino acid residues (typically Cysteine, Lysine, and Glutamate) in its active site.[1][8] The cysteine residue initiates a nucleophilic attack on the nitrile carbon of cyanamide.

Human carbonic anhydrase II has also been shown to catalyze the hydration of cyanamide to urea, albeit as a poor substrate.[9][10] Cryogenic X-ray diffraction studies suggest a mechanism where a water molecule performs a nucleophilic attack on the zinc-activated cyanamide substrate.[9]

Potential Role in Signaling Pathways

While direct evidence for cyanamide as a signaling molecule in animals is scarce, the chemically related molecule, hydrogen cyanide (HCN), is recognized as a potential gasotransmitter.[5][11][12] Endogenous cyanide can be produced in mammalian cells and may play a role in neuromodulation.[11] One of the proposed signaling mechanisms for cyanide is through the post-translational modification of protein cysteine thiols to form thiocyanates, a process termed S-cyanylation.[11][12] Given the structural similarity and the reactivity of the NCN moiety, it is plausible that cyanamide or its derivatives could interact with similar biological targets, although this remains an area for further investigation. In plants, hydrogen cyanide is involved in breaking seed dormancy and modulating responses to biotic stress.[12]

Conclusion

The study of this compound provides valuable insights into the structure, stability, and reactivity of this important molecule. High-resolution microwave spectroscopy has enabled the precise determination of rotational and centrifugal distortion constants for the two singly 15N-substituted cyanamide isotopologues, which are essential for their unambiguous identification in laboratory and astrophysical environments. The established molecular behavior of cyanamide, particularly its enzymatic hydration, highlights its metabolic fate in biological systems. While the direct role of cyanamide as a signaling molecule in animals is yet to be fully elucidated, the known signaling functions of the related molecule, hydrogen cyanide, suggest potential avenues for future research into the biological activities of the cyanamide functional group. The data and protocols presented in this guide serve as a foundational resource for researchers in chemistry, biology, and pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. Laboratory spectroscopic study of the 15N isotopomers of cyanamide, H2NCN, and a search for them toward IRAS 16293−2422 B | Astronomy & Astrophysics (A&A) [aanda.org]

- 3. [1901.00421] Laboratory spectroscopic study of the $^{15}$N isotopomers of cyanamide, H$_2$NCN, and a search for them toward IRAS 16293$-$2422 B [arxiv.org]

- 4. tandfonline.com [tandfonline.com]

- 5. The two faces of cyanide: an environmental toxin and a potential novel mammalian gasotransmitter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyanamide synthesis by cyanation [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Mechanism of cyanamide hydration catalyzed by carbonic anhydrase II suggested by cryogenic X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Hydrogen cyanide - Wikipedia [en.wikipedia.org]

- 12. Signaling by hydrogen sulfide and cyanide through post-translational modification - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Cyanamide-15N2: Commercial Availability and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cyanamide-15N2, a stable isotope-labeled compound with emerging applications in metabolic research and quantitative proteomics. This document details its commercial availability, summarizes key product specifications from various suppliers, and presents a detailed experimental protocol for its use as an internal standard.

Commercial Suppliers and Availability

This compound is available from a select number of specialized chemical suppliers. The following table summarizes the offerings from key vendors, providing researchers with a comparative overview of product specifications.

| Supplier | Product Name | Catalog Number | CAS Number | Isotopic Purity | Form | Concentration | Storage |

| Sigma-Aldrich (Merck) | This compound solution | 608912 | 21420-37-1 | 98 atom % 15N | Solution in H2O | 50 wt. % | 2-8°C |

| LGC Standards (TRC) | This compound | C952503 | 21420-37-1 | Not specified | Solid | Not applicable | Not specified |

| Biomall (distributor for Toronto Research Chemicals) | This compound | C952503 | 21420-37-1 | Not specified | Solid | Not applicable | Not specified |

Note: Product specifications are subject to change. Researchers should always consult the supplier's website and Certificate of Analysis for the most up-to-date information.

Experimental Protocol: Quantification of Natural Cyanamide (B42294) using this compound as an Internal Standard

While direct protocols for the use of this compound in metabolic labeling studies are not widely published, its application as an internal standard for the accurate quantification of naturally occurring cyanamide in biological samples by gas chromatography-mass spectrometry (GC-MS) is well-documented. This stable isotope dilution method offers high precision and accuracy by correcting for sample loss during preparation and variations in instrument response.

Materials and Reagents:

-

This compound (as a standard)

-

Unlabeled Cyanamide (for calibration curve)

-

m-(trifluoromethyl)benzonitrile (internal standard for correcting GC-MS analysis errors)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate

-

GC-MS system with a capillary column suitable for amine analysis

Methodology:

-

Sample Preparation:

-

Homogenize the biological sample (e.g., plant tissue, soil extract).

-

Spike a known amount of this compound solution into the homogenized sample. The amount should be comparable to the expected concentration of the natural cyanamide.

-

Add m-(trifluoromethyl)benzonitrile as a second internal standard to monitor the efficiency of the GC-MS analysis.

-

Extract the cyanamide from the sample using an appropriate organic solvent.

-

Dry the organic extract with anhydrous sodium sulfate.

-

Concentrate the extract to a suitable volume for GC-MS analysis.

-

-

GC-MS Analysis:

-

Inject the prepared sample into the GC-MS system.

-

Separate the components on a suitable capillary column.

-

Monitor the mass-to-charge ratios (m/z) for unlabeled cyanamide (m/z 42) and this compound (m/z 44). The m/z for the second internal standard, m-(trifluoromethyl)benzonitrile, is 171.

-

-

Data Analysis:

-

Record the peak areas for the mass chromatograms at m/z 42 (A42), m/z 44 (A44), and m/z 171 (AIS).

-

The total cyanamide content ((14N2)cyanamide + (15N2)cyanamide) is determined as a function of (A42 + A44) / AIS.

-

The content of natural ((14)N2)cyanamide is then calculated by multiplying the total cyanamide content by the ratio A42 / (A42 + A44).

-

The natural cyanamide content can be derived by subtracting the A42/A44 ratio of the internal standard from the A42/A44 ratio of the sample spiked with the internal standard, and then multiplying the resulting difference by the amount of added (15N2)cyanamide.

-

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for using this compound as an internal standard and the general principle of stable isotope labeling in metabolic research.

Potential Research Applications and Future Directions

While specific protocols utilizing this compound for metabolic labeling are not yet prevalent in the literature, its chemical properties suggest several potential applications for researchers in drug development and proteomics. The cyanamide functional group can react with nucleophilic residues on proteins, such as the thiol group of cysteine, under specific conditions. This reactivity could be exploited for:

-

Chemical Proteomics: this compound could potentially be used as a chemical probe to identify novel drug targets. By treating cells or cell lysates with this compound and subsequently using mass spectrometry to identify the labeled proteins, researchers could uncover proteins that interact with this small molecule.

-

Metabolic Tracing: In organisms where cyanamide is a known metabolite or can be metabolized, this compound could serve as a tracer to elucidate specific metabolic pathways.

It is important to note that the development of experimental protocols for these applications would require careful optimization of reaction conditions to ensure specificity and minimize toxicity.

Conclusion

This compound is a commercially available stable isotope-labeled compound with a clear and valuable application as an internal standard for the accurate quantification of its unlabeled counterpart in complex biological matrices. While its use as a direct metabolic labeling agent or a chemical probe is still an area for future exploration, its availability provides a valuable tool for researchers in analytical biochemistry. The detailed protocol and supplier information provided in this guide aim to facilitate the integration of this compound into research workflows, particularly in the fields of agriculture, environmental science, and toxicology where cyanamide levels are of interest.

Navigating the Frontier of Isotopic Reactivity: A Theoretical Perspective on Cyanamide-¹⁵N₂

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanamide (B42294) (CH₂N₂) stands as a molecule of significant interest across various scientific domains, from prebiotic chemistry to its role as a building block in modern synthetic chemistry and drug development.[1] The reactivity of its isotopologues, particularly those labeled with heavy isotopes like ¹⁵N, offers a deeper understanding of reaction mechanisms and kinetic isotope effects, which are crucial for fine-tuning synthetic pathways and understanding enzymatic processes. This technical guide delves into the theoretical studies concerning the reactivity of cyanamide-¹⁵N₂, providing a comprehensive overview of the computational approaches used to investigate its behavior.

While direct theoretical studies specifically targeting the reactivity of the cyanamide-¹⁵N₂ isotopologue are nascent, a robust body of computational work on unlabeled cyanamide provides a foundational framework. This guide will first summarize the key theoretical findings on the reactivity of cyanamide and then extrapolate these principles to a proposed theoretical workflow for studying the ¹⁵N₂-labeled species, thereby offering a roadmap for future research in this exciting area.

Theoretical Studies on Unlabeled Cyanamide Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the reaction mechanisms of unlabeled cyanamide.[2][3][4] These studies have provided valuable insights into cycloaddition reactions, dimerization, and its role in the synthesis of nitrogen-containing heterocycles.

Gold-Catalyzed Cycloaddition of Cyanamides with Enynamides

A notable area of investigation has been the gold-catalyzed cycloaddition of cyanamides with enynamides.[5][6] DFT calculations have been employed to explore the possible reaction pathways, regioselectivity, and the influence of substrates.[5][6]

The proposed catalytic cycle, as determined by DFT, involves the initial coordination of the gold catalyst to the enynamide, followed by the nucleophilic attack of cyanamide. Two primary reaction channels are typically considered, leading to either five-membered or six-membered heterocyclic products.[5][6] Computational results indicate that the formation of the six-membered 2,6-diaminopyridine (B39239) is generally favored over the five-membered pyrrole (B145914) derivative.[5]

A simplified logical workflow for these computational studies is outlined below:

Caption: A logical workflow for the computational study of gold-catalyzed cycloaddition of cyanamide.

Dimerization of Cyanamide to Dicyandiamide (B1669379)

The synthesis of dicyandiamide from cyanamide is another reaction that has been subjected to theoretical scrutiny using DFT and Transition State Theory (TST).[2] These studies have systematically calculated the reaction pathways for the stepwise dimerization of cyanamide, including the identification of transition states and the determination of rate-limiting steps.[2]

Hypothetical Theoretical Study on Cyanamide-¹⁵N₂ Reactivity: A Proposed Workflow

While direct computational studies on cyanamide-¹⁵N₂ are not yet prevalent in the literature, a robust theoretical investigation can be proposed based on established methodologies for studying kinetic isotope effects (KIEs). The primary goal of such a study would be to quantify the differences in activation energies and reaction rates between the unlabeled and the ¹⁵N₂-labeled cyanamide.

The workflow for such a study would involve the following key steps:

Caption: A proposed workflow for a theoretical study on the reactivity of cyanamide-¹⁵N₂.

Data Presentation

The quantitative data from theoretical studies on unlabeled cyanamide can be summarized for comparative purposes. Below is a hypothetical table structure that could be populated with data from a future theoretical study on cyanamide-¹⁵N₂ reactivity, comparing it to the unlabeled species in a generic dimerization reaction.

Table 1: Calculated Activation Free Energies (ΔG‡) and Kinetic Isotope Effects (KIE) for the Dimerization of Cyanamide

| Reaction Step | Isotopologue | ΔG‡ (kcal/mol) | KIE (k_light / k_heavy) |

| Step 1: Nucleophilic Attack | Unlabeled | Value | 1.0 (Reference) |

| ¹⁵N₂-labeled | Calculated Value | Calculated Value | |

| Step 2: Proton Transfer | Unlabeled | Value | 1.0 (Reference) |

| ¹⁵N₂-labeled | Calculated Value | Calculated Value |

Experimental Protocols: Computational Methodologies

The following outlines a typical computational protocol that could be employed for a theoretical study on cyanamide-¹⁵N₂ reactivity, based on methods used in existing literature for related systems.[2][7]

1. Software: All calculations would be performed using a quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.

2. Level of Theory:

- Geometry Optimization and Frequency Calculations: Density Functional Theory (DFT) with a suitable functional, such as B3LYP or M06-2X, would be used.

- Basis Set: A Pople-style basis set like 6-311+G(d,p) or a Dunning-style correlation-consistent basis set (e.g., aug-cc-pVTZ) would be appropriate.

3. Solvation Model: To simulate reactions in solution, a continuum solvation model like the Polarizable Continuum Model (PCM) or the SMD model would be employed.[2]

4. Transition State Search: Transition states would be located using methods like the synchronous transit-guided quasi-Newton (STQN) method or the Berny optimization algorithm. The nature of the transition state would be confirmed by the presence of a single imaginary frequency in the vibrational analysis.

5. Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations would be performed to verify that the located transition states connect the correct reactants and products.

6. Thermodynamic Corrections: Frequency calculations would be used to obtain zero-point vibrational energies (ZPVE), thermal corrections, and entropies to calculate the Gibbs free energies at a standard temperature (e.g., 298.15 K).

7. KIE Calculation: The kinetic isotope effect would be calculated from the vibrational frequencies of the reactants and transition states for both the unlabeled and ¹⁵N₂-labeled species using standard statistical mechanics formulations.

Conclusion

The theoretical study of cyanamide-¹⁵N₂ reactivity represents a compelling frontier in computational chemistry with direct implications for synthetic chemistry and drug development. While direct studies are currently limited, the established theoretical frameworks for unlabeled cyanamide provide a clear and robust pathway for future investigations. By employing state-of-the-art computational methodologies, researchers can elucidate the subtle yet significant effects of isotopic substitution on the reactivity of this versatile molecule, paving the way for more precise control over chemical reactions and a deeper understanding of fundamental chemical principles.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Chemical Reactivity as Described by Quantum Chemical Methods | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Computational exploration for possible reaction pathways, regioselectivity, and influence of substrate in gold-catalyzed cycloaddition of cyanamides with enynamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 15N Metabolic Labeling with Cyanamide-15N2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, hypothetical protocol for the metabolic labeling of organisms with the stable isotope 15N using Cyanamide-15N2 as the sole nitrogen source. This technique is applicable for quantitative proteomics and metabolomics studies, enabling the tracing of nitrogen atoms through various metabolic pathways. The protocol is based on the known metabolic conversion of cyanamide (B42294) to urea (B33335) and subsequently ammonia (B1221849) by certain organisms, which can then be assimilated into biomass. Due to the potential toxicity of cyanamide, careful optimization of the labeling conditions is critical for successful application.

Introduction

Stable isotope labeling with heavy atoms such as 15N is a powerful technique in quantitative mass spectrometry-based proteomics and metabolomics.[1][2] It allows for the accurate relative and absolute quantification of proteins and metabolites between different experimental conditions. Typically, 15N labeling is achieved by providing cells or organisms with a 15N-enriched nitrogen source, such as [15N]ammonium chloride or [15N]potassium nitrate, which is incorporated into the newly synthesized biomolecules.[3][4][5]

Cyanamide (CH₂N₂) is a nitrogen-rich compound that has been utilized as a fertilizer, herbicide, and pesticide.[3][6] Certain plants and microorganisms possess the enzyme cyanamide hydratase, which catalyzes the conversion of cyanamide to urea.[4][6] Urea is then further metabolized to ammonia by urease, providing a source of nitrogen for the synthesis of amino acids and other nitrogen-containing biomolecules.[6] This metabolic capability opens the possibility of using this compound as a novel 15N donor for metabolic labeling studies.

Principle:

The core principle of this protocol lies in the enzymatic conversion of exogenously supplied this compound into [15N]urea and subsequently [15N]ammonia. This isotopically labeled ammonia is then incorporated into the cellular nitrogen pool, leading to the labeling of amino acids, proteins, nucleic acids, and other nitrogenous metabolites. The extent of 15N incorporation can be precisely measured by mass spectrometry, allowing for the quantitative analysis of changes in the proteome or metabolome under different experimental conditions.

Applications:

-

Quantitative Proteomics: Relative and absolute quantification of protein expression levels.

-

Metabolite Tracing: Following the metabolic fate of nitrogen in various biochemical pathways.

-

Flux Analysis: Determining the rates of metabolic reactions involving nitrogen.

-

Drug Development: Assessing the impact of drug candidates on nitrogen metabolism and protein turnover.

Experimental Protocols

Caution: Cyanamide is a toxic compound.[3] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All manipulations should be performed in a well-ventilated area or a chemical fume hood.

Materials and Reagents

-

This compound (≥98% isotopic purity)

-

Organism of interest (e.g., bacteria, yeast, plant seedlings, or cell culture)

-

Appropriate growth medium lacking a nitrogen source

-

Sterile water

-

Spectrophotometer

-

Centrifuge and appropriate tubes

-

Lysis buffer (specific to the organism and downstream application)

-

Protein or metabolite extraction buffers

-

Mass spectrometer (e.g., LC-MS/MS, GC-MS)

Determination of Optimal this compound Concentration

Due to the toxicity of cyanamide, it is crucial to determine the optimal, sub-lethal concentration for labeling. This is achieved by performing a dose-response experiment.

-

Prepare a series of cultures of the target organism in a nitrogen-free medium.

-

Supplement the cultures with a range of this compound concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM, 10 mM). Include a positive control with a standard nitrogen source and a negative control with no nitrogen source.

-

Incubate the cultures under optimal growth conditions.

-

Monitor the growth of the organism over time using appropriate methods (e.g., optical density for microbial cultures, cell counting for cell cultures, or visual inspection for plants).

-

Select the highest concentration of this compound that does not significantly inhibit growth compared to the positive control. This will be the working concentration for the labeling experiment.

15N Metabolic Labeling Procedure

-

Starter Culture: Inoculate a starter culture of the organism in its standard growth medium (containing a regular nitrogen source) and grow to the mid-logarithmic phase.

-

Washing: Harvest the cells or tissue from the starter culture by centrifugation or filtration. Wash the biomass twice with a nitrogen-free medium to remove any residual 14N-containing compounds.

-

Labeling: Resuspend the washed biomass in a fresh, nitrogen-free medium supplemented with the predetermined optimal concentration of this compound.

-

Incubation: Incubate the culture under optimal growth conditions for a sufficient period to allow for significant incorporation of 15N. The incubation time will vary depending on the organism's doubling time and should be determined empirically. For robust labeling, it is recommended to allow for at least 5-7 cell divisions.

-

Harvesting: Harvest the 15N-labeled cells or tissue by centrifugation or filtration.

-

Washing: Wash the harvested biomass twice with a cold, nitrogen-free buffer (e.g., phosphate-buffered saline) to remove any unincorporated this compound.

-

Sample Preparation: Proceed with the appropriate sample preparation protocol for the intended downstream analysis (e.g., protein extraction and digestion for proteomics, or metabolite extraction for metabolomics).

Sample Analysis by Mass Spectrometry

-

Analyze the prepared samples using a high-resolution mass spectrometer.

-

Acquire data in a manner that allows for the differentiation and quantification of 14N and 15N-containing peptides or metabolites.

-

The mass shift caused by the incorporation of 15N will depend on the number of nitrogen atoms in the molecule.

Data Presentation

Quantitative data should be summarized in clearly structured tables to facilitate comparison between different experimental conditions.

Table 1: Example of Dose-Response Data for Optimal this compound Concentration Determination.

| This compound Conc. (mM) | Growth Rate (relative to positive control) |

| 0 (Negative Control) | 0.05 |

| 0.1 | 0.98 |

| 0.5 | 0.95 |

| 1.0 | 0.85 |

| 5.0 | 0.40 |

| 10.0 | 0.10 |

| Positive Control (e.g., NH4Cl) | 1.00 |

Table 2: Example of Quantitative Proteomics Data from a 15N Labeling Experiment.

| Protein ID | Unlabeled (Control) Abundance | 15N Labeled (Treated) Abundance | Fold Change | p-value |

| P12345 | 1.00E+08 | 2.50E+08 | 2.50 | 0.001 |

| Q67890 | 5.00E+07 | 2.50E+07 | 0.50 | 0.005 |

| A1B2C3 | 7.50E+06 | 7.60E+06 | 1.01 | 0.950 |

Visualization